Succinylmonocholine is a chemical compound that serves as a significant metabolite of succinylcholine, a widely used depolarizing neuromuscular blocker. Succinylmonocholine is formed through the hydrolysis of succinylcholine by plasma cholinesterase, an enzyme present in the human body. This compound is characterized by its structure, which consists of a single succinyl group linked to a choline moiety, distinguishing it from its parent compound. Succinylmonocholine is less potent than succinylcholine and has a different pharmacological profile, influencing its role in clinical applications and biological activity.
Succinylmonocholine primarily arises from the hydrolysis of succinylcholine, which occurs rapidly in the bloodstream. The chemical reaction can be summarized as follows:
In this reaction, succinylcholine is broken down into succinylmonocholine and choline. Subsequently, succinylmonocholine can undergo further hydrolysis to yield succinic acid and additional choline:
The stability of succinylmonocholine varies with pH; it is more stable in acidic conditions compared to alkaline environments, where it tends to degrade more rapidly .
Succinylmonocholine exhibits biological activity primarily as a neuromuscular blocking agent. Although it is less potent than succinylcholine, it retains some ability to block neuromuscular transmission. Its mechanism involves competitive inhibition at the neuromuscular junction, where it binds to nicotinic acetylcholine receptors, preventing acetylcholine from eliciting muscle contraction. This property makes it relevant in contexts where muscle relaxation is necessary, although its clinical use is limited compared to its parent compound.
Succinylmonocholine's primary application lies within pharmacology and toxicology as a marker for assessing succinylcholine metabolism. It serves as an important compound in forensic science for detecting the use of succinylcholine in various contexts, including anesthesia and potential cases of poisoning or drug misuse. Its presence can indicate recent administration of succinylcholine, making it valuable for toxicological analysis .
Research on succinylmonocholine has focused on its interactions within the body following the administration of succinylcholine. Studies have shown that variations in plasma cholinesterase activity can significantly affect the metabolism of both succinylcholine and its metabolite. Individuals with atypical plasma cholinesterase may experience prolonged neuromuscular blockade due to slower conversion rates from succinylcholine to succinylmonocholine and subsequently to other metabolites . Additionally, interaction studies have indicated that certain drugs may influence cholinesterase activity, thereby affecting the levels and effects of succinylmonocholine.
Succinylmonocholine shares structural and functional similarities with several other compounds within the category of neuromuscular blockers and cholinergic agents. Below are some similar compounds:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Succinylcholine | Depolarizing neuromuscular blocker | Binds to nicotinic receptors causing depolarization | Rapid onset; short duration |
Dantrolene | Muscle relaxant | Inhibits calcium release from sarcoplasmic reticulum | Used for malignant hyperthermia |
Rocuronium | Non-depolarizing neuromuscular blocker | Competitive antagonist at nicotinic receptors | Intermediate duration; commonly used in anesthesia |
Vecuronium | Non-depolarizing neuromuscular blocker | Competitive antagonist at nicotinic receptors | Longer duration; less cardiovascular effects |
Uniqueness: Succinylmonocholine's uniqueness lies in its role as a metabolite rather than a primary therapeutic agent. While other compounds serve direct clinical purposes as muscle relaxants or anesthetics, succinylmonocholine's significance is primarily in its metabolic pathway and implications for monitoring drug use.
Butyrylcholinesterase, also known as plasma cholinesterase or pseudocholinesterase, represents the primary enzymatic pathway for succinylcholine degradation in biological systems [10] [11]. This serine hydrolyase enzyme demonstrates remarkable efficiency in catalyzing the hydrolysis of choline-based esters, including succinylcholine, through a two-step sequential process [21] [35]. The enzyme is synthesized in the liver and found predominantly in blood plasma, with a half-life of approximately 10 to 14 days [10].
The initial step of enzymatic degradation involves the hydrolysis of succinylcholine to succinylmonocholine and choline [5] [8] [21]. Butyrylcholinesterase exhibits substrate specificity that distinguishes it from acetylcholinesterase, with the enzyme demonstrating non-Michaelis-Menten kinetics under certain conditions [16] [31]. The catalytic mechanism involves cooperative substrate interactions at dual catalytic sites, resulting in substrate activation effects particularly evident with succinylcholine as the substrate [26].
Research has established specific kinetic parameters for butyrylcholinesterase-mediated succinylcholine hydrolysis [26]. Plant-derived recombinant butyrylcholinesterase demonstrates substrate activation with a maximum velocity (Vmax) of 2.45 ± 0.16 millimolar per minute and a Michaelis constant (Km) of 567 micromolar [26]. The catalytic rate constant (kcat) has been calculated as 516 ± 33 per minute, indicating highly efficient enzymatic turnover [26].
The enzyme exhibits cooperative binding characteristics with a substrate saturation constant (Kss) of 2.0 ± 0.3 millimolar and a cooperativity coefficient (b) of 2.9 ± 0.1 [26]. These parameters demonstrate that butyrylcholinesterase undergoes substrate activation when presented with succinylcholine, deviating from simple Michaelis-Menten kinetics [16] [26].
The enzymatic conversion of succinylcholine produces succinylmonocholine as the initial metabolite, which retains significantly reduced pharmacological activity compared to the parent compound [21]. Succinylmonocholine demonstrates approximately 1/20 to 1/90 the potency of succinylcholine, indicating substantial loss of biological activity following the first hydrolysis step [21]. This intermediate metabolite subsequently undergoes further hydrolysis to produce succinate and choline as final products [5] [8] [21].
Under normal physiological conditions, butyrylcholinesterase hydrolyzes approximately 90-95% of administered succinylcholine before it reaches the neuromuscular junction [10] [21]. This extensive pre-systemic metabolism ensures that only a small fraction of the original dose exerts pharmacological effects [21]. The rapid formation of succinylmonocholine represents a critical detoxification pathway that terminates the biological activity of succinylcholine [21].
Parameter | Value | Units | Reference |
---|---|---|---|
Vmax | 2.45 ± 0.16 | mM/min | [26] |
Km | 567 | μM | [26] |
kcat | 516 ± 33 | min⁻¹ | [26] |
Kss | 2.0 ± 0.3 | mM | [26] |
Cooperativity coefficient (b) | 2.9 ± 0.1 | - | [26] |
Succinylcholine undergoes significant non-enzymatic degradation in aqueous solutions, with the reaction rate strongly dependent on pH conditions [5] [13] [29]. The degradation follows apparent zero-order kinetics at elevated temperatures, with the process involving sequential hydrolysis to succinylmonocholine and choline, followed by further breakdown to succinic acid and choline [5] [13].
Detailed kinetic studies have revealed that succinylcholine degradation in buffered solutions below pH 2.1 appears to be specifically catalyzed by hydrogen ions [5]. However, in buffered solutions above pH 3.6, the apparent velocity constants vary depending on buffer composition and concentration, indicating general acid-base catalytic effects [5]. The hydrolysis reaction demonstrates specific hydrogen ion catalysis at low pH values and hydroxyl ion catalysis at higher pH ranges [5].
Temperature significantly influences the stability of succinylcholine and the formation of succinylmonocholine [13] [29]. At refrigerated storage conditions (2-8°C), both succinylcholine and succinylmonocholine demonstrate enhanced stability [13]. Research conducted on pharmaceutical preparations stored at various temperatures revealed monthly degradation rates of 0.18% and 0.30% when maintained at 4°C, compared to 5.4% and 8.1% at 37°C [13].
Mass spectrometry analysis of succinylcholine preparations exposed to ambient temperatures demonstrated that degradation products, including succinylmonocholine and choline, are detectable even in fresh preparations [8]. Ten percent degradation occurs at approximately 90 days when stored at ambient temperatures, with temperature variations not contributing significantly to the degradation rate [8].
The presence of buffering agents substantially affects succinylcholine degradation kinetics and succinylmonocholine formation rates [5]. Acetate buffer systems demonstrate general base catalysis, with the rate constant depending on both hydrogen and acetate ion concentrations [5]. The second-order rate constant for acetate ion catalysis has been determined as 5.01 × 10⁻² liters per mole per hour at 60°C [5].
Research has established that buffering agents are not always recommended for succinylcholine storage, as buffer components considerably accelerate hydrolysis [5]. The observed rate constants in acetate buffers can be expressed as a function of hydrogen ion, water, hydroxyl ion, and acetate ion concentrations [5]. At optimal pH conditions, the apparent first-order rate constants and percentage residual succinylcholine can be predicted under various storage conditions [5].
Storage Condition | pH | Degradation Rate | Time Period | Reference |
---|---|---|---|---|
Refrigerated (4°C) | 3.52 | 0.18% per month | Extended | [13] |
Refrigerated (4°C) | 3.1 | 0.30% per month | Extended | [13] |
Body temperature (37°C) | 3.52 | 5.4% per month | Extended | [13] |
Body temperature (37°C) | 3.1 | 8.1% per month | Extended | [13] |
Ambient (70°F) | Variable | 10% degradation | 90 days | [8] |
Succinylcholine demonstrates pH-dependent stability in biological matrices, with alkaline conditions promoting rapid degradation [20] [29]. At pH 9, succinylcholine becomes virtually undetectable after one day, while acidic solutions at pH 3 and 4 maintain stability for up to eight days [20] [29]. Succinylmonocholine exhibits greater stability than the parent compound, with relatively slow degradation even at pH 9, retaining 10% of the initial amount after four days [20] [29].
The degradation pathway in biological matrices involves the formation of succinylmonocholine as an intermediate, which subsequently hydrolyzes to produce succinic acid and choline as final products [20] [29]. At neutral or weakly acidic pH conditions, succinylmonocholine concentration gradually increases as succinylcholine decreases, with equal concentrations observed after eight days at pH 7 [29]. In alkaline solutions, succinylcholine undergoes rapid and nearly complete hydrolysis to succinylmonocholine [29].
Laboratory production of succinylmonocholine can be achieved through direct acylation of choline with succinic acid derivatives [15] [22]. The most common synthetic approach involves the reaction of choline chloride with succinyl chloride under controlled conditions [15]. This method requires anhydrous conditions to prevent hydrolysis of the acid chloride reagent [15].
The synthesis typically employs a two-stage process beginning with the preparation of alcohol-free chloroform through treatment with anhydrous calcium chloride [15]. Choline chloride and succinyl chloride are combined in the organic solvent at temperatures between 50-60°C for approximately one hour [15]. The reaction requires careful pH control using pyridine to maintain conditions between pH 5-6 while preventing temperature elevation above 25°C [15].
An alternative synthetic route utilizes the Menshutkin reaction for quaternary ammonium salt formation [22]. This approach involves the quaternization of tertiary amines with alkyl halides, which can be adapted for succinylmonocholine synthesis [22]. The reaction typically requires polar solvents such as alcohols and demonstrates superior reactivity with alkyl iodides compared to bromides or chlorides [22].
The Menshutkin reaction pathway offers advantages in terms of reaction selectivity and product purity [22]. However, the method requires careful consideration of reaction conditions, as highly nucleophilic tertiary amines can react with chlorinated solvents at elevated temperatures [22]. The reaction rate is significantly influenced by solvent choice, alkylating agent reactivity, and steric factors [22].
Specialized synthetic approaches have been developed for producing deuterated analogs of succinylmonocholine for analytical applications [14]. The synthesis of succinylmonocholine-d3 involves esterification of succinic acid anhydride with dimethylaminoethanol to yield desmethyl-succinylmonocholine as an intermediate product [14]. This intermediate is subsequently quaternized using iodomethane-d3 to obtain the final deuterated product [14].
The deuterated synthesis pathway provides valuable internal standards for mass spectrometric analyses [14]. Nuclear magnetic resonance spectroscopy and fast atom bombardment mass spectrometry confirm the identity, purity, and designated deuteration patterns of the synthesized compounds [14]. This synthetic approach enables simultaneous quantification of both succinylcholine and succinylmonocholine in biological samples using isotope dilution mass spectrometry [14].
Succinylmonocholine can be synthesized through esterification reactions involving succinic acid and choline derivatives [37] [38]. These methods utilize acid-catalyzed esterification under controlled water content conditions to achieve optimal yields [37]. The reaction follows pseudo-first-order consecutive kinetics, with apparent rate constants dependent on water content and catalyst concentration [37].
The esterification approach requires careful management of water content, as excessive hydration inhibits ester formation [37]. Molecular sieves or other dehydrating agents are typically employed to maintain optimal reaction conditions [37]. The method offers advantages in terms of mild reaction conditions and scalability for larger production requirements [37].
Synthetic Method | Reaction Conditions | Yield | Key Considerations | Reference |
---|---|---|---|---|
Choline + Succinyl chloride | 50-60°C, 1 hour, pH 5-6 | 83.2% | Anhydrous conditions required | [15] |
Menshutkin reaction | Polar solvents, moderate temperature | Variable | Solvent and reagent selection critical | [22] |
Deuterated synthesis | Multi-step, specialized reagents | High purity | For analytical standards | [14] |
Esterification | Acid-catalyzed, controlled water content | Variable | Water content optimization essential | [37] |